molecular formula C10H14ClN B1583455 p-Chloro-n-propylbenzylamine CAS No. 55245-43-7

p-Chloro-n-propylbenzylamine

Cat. No. B1583455
CAS RN: 55245-43-7
M. Wt: 183.68 g/mol
InChI Key: ZZDMTQUDHVPBHC-UHFFFAOYSA-N
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Description

p-Chloro-n-propylbenzylamine is an organic compound with the molecular formula C10H14ClN . It is a structural analog of methamphetamine.


Physical And Chemical Properties Analysis

p-Chloro-n-propylbenzylamine has a molecular weight of 183.678 g/mol, a density of 1.0±0.1 g/cm3, and a boiling point of 245.8±15.0°C at 760 mmHg . The melting point and other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Analytical Methodologies

  • Solid-Phase Microextraction (SPME) with On-Fibre Derivatization : Studies have demonstrated the application of SPME with on-fibre derivatization for determining volatile carbonyl compounds in samples. This method, involving o-2,3,4,5,6-(Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as a derivatization reagent, has been optimized for sensitivity and selectivity, showing potential for analyzing complex organic compounds in environmental and biological matrices (Iglesias, Gallardo, & Medina, 2010).

Environmental Monitoring and Safety

  • Halogenated By-Products of Chemicals in Chlorinated Water : Research on parabens in chlorinated water revealed the formation of chlorinated and brominated by-products. This suggests a broader concern for environmental and water safety regarding chemical transformations, which could extend to compounds like p-Chloro-n-propylbenzylamine when considering its behavior and transformation in aquatic environments (Canosa et al., 2006).

Chemical Synthesis and Catalysis

  • Polymer Supported Vanadium and Molybdenum Complexes : The development of polymer-supported catalysts for oxidation and oxidative bromination demonstrates the role of complex chemistry in synthesizing and modifying organic compounds. Such methodologies could be relevant for the functionalization or transformation of p-Chloro-n-propylbenzylamine in synthetic chemistry applications (Maurya, Kumar, & Manikandan, 2006).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDMTQUDHVPBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342315
Record name p-Chloro-n-propylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chloro-n-propylbenzylamine

CAS RN

55245-43-7
Record name p-Chloro-n-propylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 48.3 g. 4-chlorobenzyl chloride in 40 ml. acetonitrile was added to a mixture of 18 g. propylamine, 12.6 g. sodium hydroxide, 50 ml. acetonitrile and 30 ml. water. The mixture was shaken intermittently for 45 minutes. An exothermic reaction occurred and a white solid separated in the lower phase. After a period of four days the reaction mixture was poured into a liter of water and the organic phase isolated with ether. Distillation of the ethereal extract gave an oily product N-4-chlorobenzyl-N-propylamine, b.p. 101°-106° C./1.7-2.5 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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